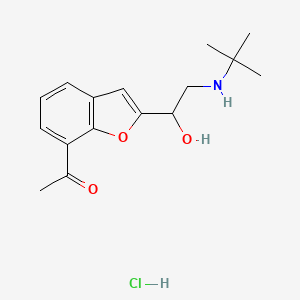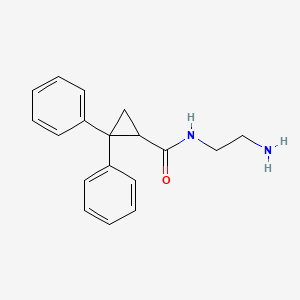![molecular formula C17H15ClO3 B601711 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone CAS No. 217636-47-0](/img/structure/B601711.png)
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone
Vue d'ensemble
Description
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is a chemical compound known for its role as an impurity in fenofibrate, a lipid-regulating agent. Fenofibrate is used to treat hyperlipidemia, heart disease, and diabetic complications . The compound has a molecular formula of C17H15ClO3 and a molecular weight of 302.75 .
Méthodes De Préparation
The synthesis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is used in scientific research for various purposes:
Chemistry: It serves as a reference standard for pharmaceutical testing and impurity profiling.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As an impurity in fenofibrate, it is relevant in the study of drug formulations and their stability.
Industry: It is used in the quality control and assurance processes in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone is closely related to its role as an impurity in fenofibrate. Fenofibrate is metabolized into fenofibric acid, which activates the transcription factor PPARα. This activation leads to the regulation of lipid metabolism, including the reduction of triglycerides and cholesterol levels .
Comparaison Avec Des Composés Similaires
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone can be compared with other similar compounds, such as:
Fenofibric acid: The active metabolite of fenofibrate, with a similar structure but different pharmacological activity.
Bezafibrate: Another lipid-regulating agent with a different chemical structure but similar therapeutic effects.
Clofibric acid: A compound with similar lipid-lowering properties but different chemical characteristics. The uniqueness of this compound lies in its specific role as an impurity in fenofibrate and its relevance in pharmaceutical research and quality control.
Propriétés
IUPAC Name |
3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-11(19)12(2)21-16-9-5-14(6-10-16)17(20)13-3-7-15(18)8-4-13/h3-10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBXSPOZIFSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733912 | |
| Record name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217636-47-0 | |
| Record name | 3-(4-(4-Chlorobenzoyl) phenoxy)butan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217636470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-(4-CHLOROBENZOYL) PHENOXY)BUTAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CH8GD8WRU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










